

Probing the Dynamic Landscape of RNA: A Guide to ^{13}C Relaxation Dispersion NMR

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Compound of Interest

Compound Name: *rU Phosphoramidite- $^{13}\text{C}9$*

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Application Notes

The intricate functions of RNA molecules are intrinsically linked to their dynamic nature, extending far beyond a single static structure. Understanding these dynamics is paramount for deciphering biological mechanisms and for the rational design of RNA-targeting therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{13}C relaxation dispersion, has emerged as a powerful tool to characterize these motions on the microsecond to millisecond timescale. These motions are often associated with transiently formed, low-population "excited states" that can be critical for RNA folding, catalysis, and ligand binding.

This guide provides a comprehensive overview of the methodology for studying RNA dynamics using ^{13}C relaxation dispersion, offering detailed protocols and data presentation strategies to facilitate its application in academic and industrial research. The primary techniques covered are the Carr-Purcell-Meiboom-Gill (CPMG) and R1 ρ relaxation dispersion experiments. While CPMG is sensitive to a broad range of exchange rates, its application to uniformly ^{13}C -labeled RNA can be hampered by artifacts from 1JCC scalar couplings.^[1] R1 ρ experiments, particularly off-resonance approaches, can circumvent some of these challenges and are effective for a wide range of dynamic processes.^{[2][3]}

The workflow for a typical ^{13}C relaxation dispersion study involves several key stages:

- **Isotopic Labeling of RNA:** The RNA of interest must be enriched with ^{13}C . This is typically achieved through in vitro transcription using ^{13}C -labeled nucleotide triphosphates (NTPs).^[4]^[5]^[6] Both uniform and selective labeling strategies can be employed. Selective labeling, for instance at specific ribose or base positions, can help to simplify complex spectra and avoid issues with ^{13}C - ^{13}C scalar couplings.^[1]^[7]
- **NMR Data Acquisition:** A series of NMR experiments are performed to measure the ^{13}C transverse relaxation rates ($R_{2,\text{eff}}$ or $R_{1\rho}$) under the influence of a variable radiofrequency (RF) field.^[2]
- **Data Analysis:** The resulting relaxation dispersion profiles (plots of $R_{2,\text{eff}}$ or $R_{1\rho}$ versus the applied RF field strength) are then fit to theoretical models to extract quantitative information about the underlying dynamic process.^[2] This data includes the exchange rate (k_{ex}), the populations of the ground and excited states (p_A and p_B), and the chemical shift difference between these states ($\Delta\omega$).

The insights gained from these studies can reveal the conformational landscapes of RNA targets, identify cryptic binding pockets present only in transient states, and elucidate the mechanisms of RNA-ligand interactions. This information is invaluable for drug discovery efforts aimed at modulating RNA function.

Key Quantitative Parameters from ^{13}C Relaxation Dispersion

The analysis of ^{13}C relaxation dispersion data yields several key parameters that describe the dynamic process. These are summarized in the table below.

Parameter	Description	Typical Range of Values for RNA	Significance
kex (k_exchange_)	The sum of the forward (k1) and reverse (k-1) rate constants for the exchange between the ground and excited states (kex = k1 + k-1).	~50 s ⁻¹ to 6000 s ⁻¹ [2]	Describes the timescale of the dynamic process.
pB	The fractional population of the minor or "excited" state.	Typically < 10%	Quantifies the relative stability of the transient state.
Δω (delta_omega)	The difference in the ¹³ C chemical shift between the ground and excited states.	Varies depending on the nucleus and the structural change.	Provides structural information about the excited state.
R2,eff / R1ρ	The effective transverse relaxation rate measured in the experiment.	Varies	The primary experimental observable that is fit to extract other parameters.

Experimental Protocols

Protocol 1: Preparation of ¹³C-Labeled RNA by In Vitro Transcription

This protocol outlines the general steps for producing uniformly ¹³C-labeled RNA suitable for NMR studies.

Materials:

- Linearized DNA template containing the sequence of interest downstream of a T7 RNA polymerase promoter.
- ^{13}C -labeled ribonucleoside triphosphates (^{13}C -NTPs).
- T7 RNA polymerase.
- Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl_2 , 10 mM DTT, 2 mM spermidine).
- RNase inhibitor.
- DNase I.
- Buffer exchange columns or dialysis tubing.
- NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA, 10% D_2O).

Procedure:

- **Transcription Reaction Setup:** In a sterile microcentrifuge tube, combine the transcription buffer, DTT, spermidine, ^{13}C -NTPs, linearized DNA template, and RNase inhibitor.
- **Initiation:** Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
- **DNase Treatment:** Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 1 hour.
- **RNA Purification:** Purify the transcribed RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or affinity chromatography.
- **Desalting and Buffer Exchange:** Desalt the purified RNA and exchange it into the desired NMR buffer using size-exclusion chromatography or dialysis.
- **Concentration and Quality Control:** Concentrate the RNA sample to the desired concentration for NMR experiments (typically 0.1 - 1 mM). Assess the purity and integrity of

the RNA using gel electrophoresis.

Protocol 2: ^{13}C R1 ρ Relaxation Dispersion NMR Experiment

This protocol describes the acquisition of ^{13}C R1 ρ relaxation dispersion data.

Prerequisites:

- A high-field NMR spectrometer equipped with a cryoprobe.
- A properly tuned and calibrated spectrometer.
- The ^{13}C -labeled RNA sample in NMR buffer.

Pulse Sequence:

A common pulse sequence for ^{13}C R1 ρ experiments is based on a 1D selective Hartmann-Hahn polarization transfer to excite the specific ^{13}C spin of interest.[\[2\]](#)

Experimental Setup:

- Temperature Calibration: Ensure the sample temperature is stable and accurately calibrated.
- Pulse Calibration: Calibrate the ^1H and ^{13}C pulse widths.
- Setup R1 ρ Experiment:
 - Set up a series of 1D experiments where the duration of the spin-lock period (T_{relax}) is varied.[\[2\]](#)
 - Acquire data at multiple spin-lock field strengths (ω_{SL}). A typical range is 150 – 3500 Hz.[\[2\]](#)
 - For each spin-lock field, also vary the offset of the spin-lock carrier frequency (Ω).
- Water Suppression: Use a presaturation method for water suppression.[\[2\]](#)

Data Acquisition:

- For each combination of ω_{SL} and Ω , record a series of 1D spectra with increasing Trelax values.
- The relaxation delays should be appropriate for ^{13}C nuclei, typically less than 50 ms.[\[2\]](#)

Protocol 3: Data Analysis of Relaxation Dispersion Curves

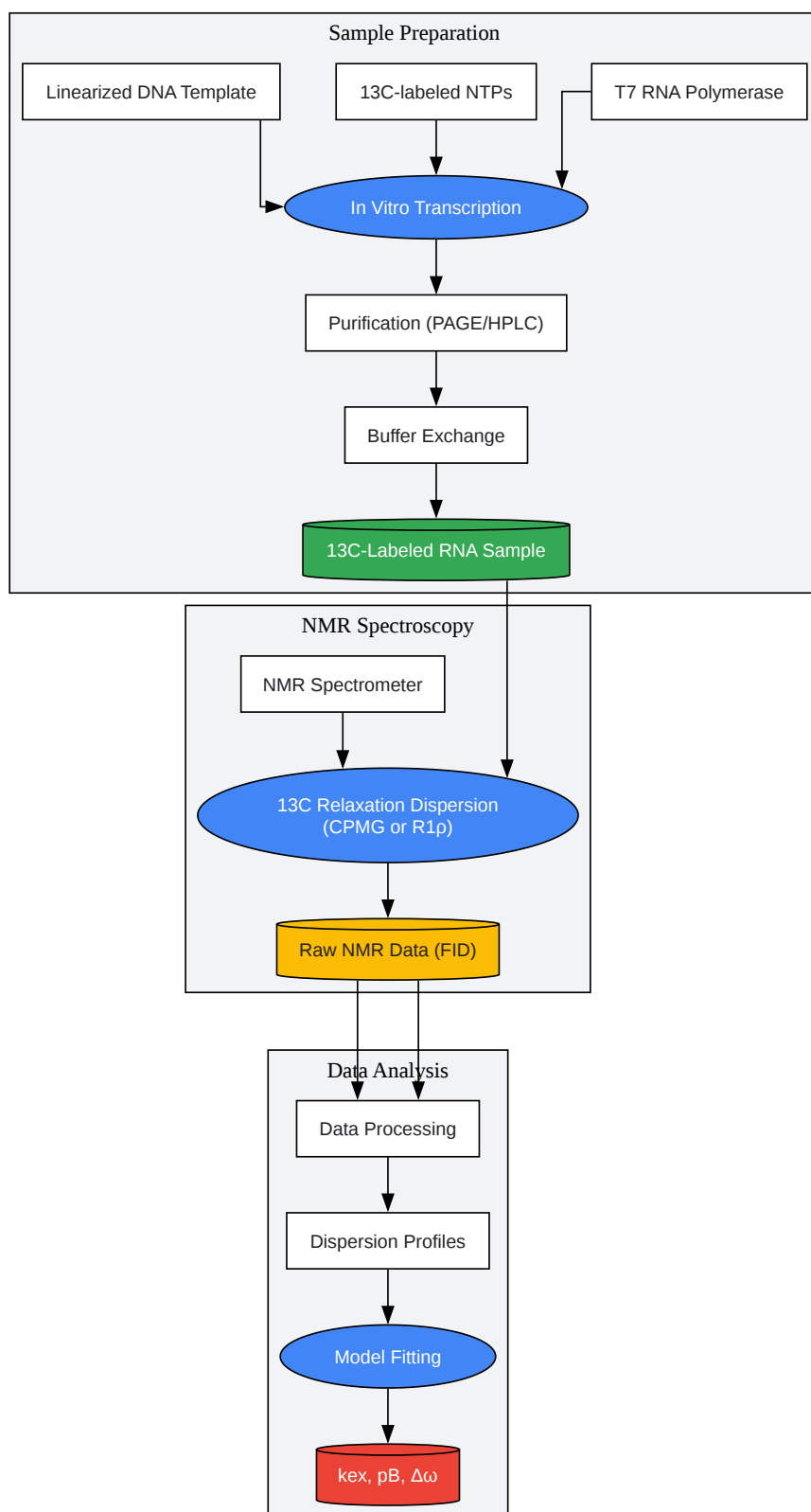
Software:

- NMR data processing software (e.g., NMRPipe).
- Software for fitting relaxation dispersion data (e.g., CATIA, GLOVE, NESSY).

Procedure:

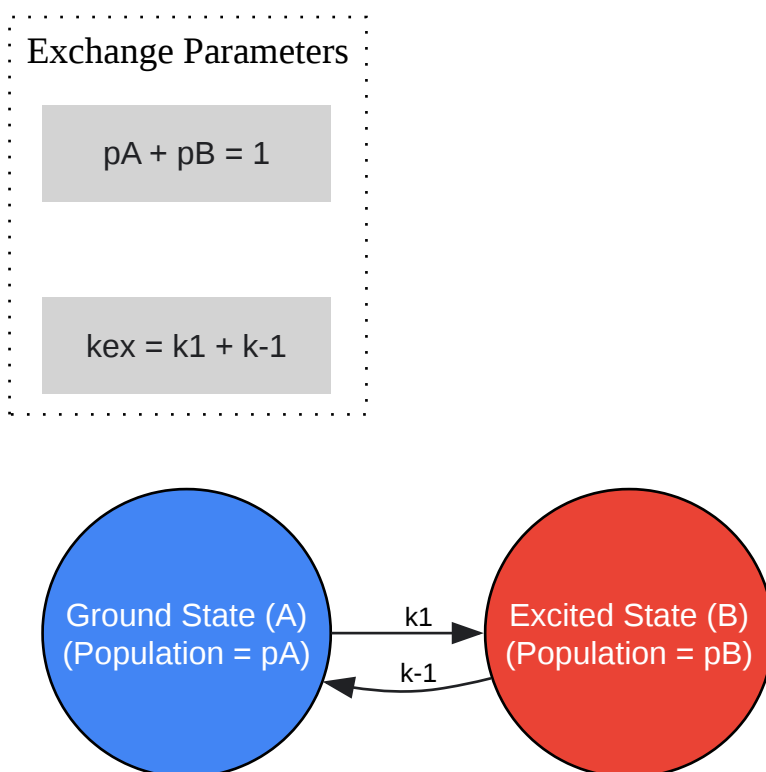
- Data Processing: Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
- Peak Integration: Integrate the peak intensities for each Trelax value in the 1D spectra.
- Calculate R1p: Fit the decay of peak intensity as a function of Trelax to a single exponential decay function to extract the R1p value for each spin-lock field strength and offset.[\[2\]](#)
- Generate Dispersion Profiles: Plot the calculated R1p values against the effective spin-lock field strength.
- Model Fitting: Fit the dispersion profiles to a two-state or three-state model of chemical exchange using specialized software. This fitting procedure will yield the kinetic (k_{ex}) and thermodynamic (pB) parameters, as well as the chemical shift difference ($\Delta\omega$).

Visualizations



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Caption: Experimental workflow for studying RNA dynamics with 13C relaxation dispersion.



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Caption: Two-state model for RNA conformational exchange.

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